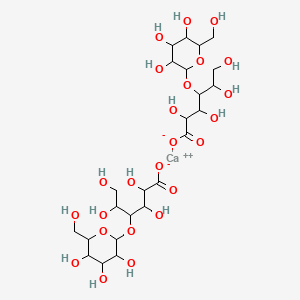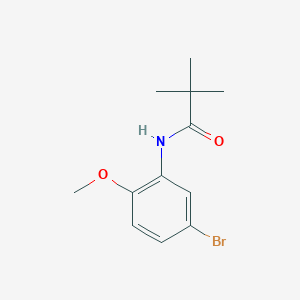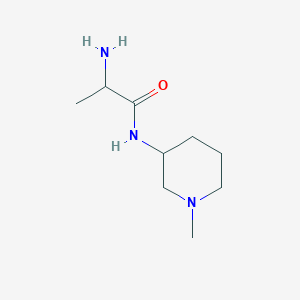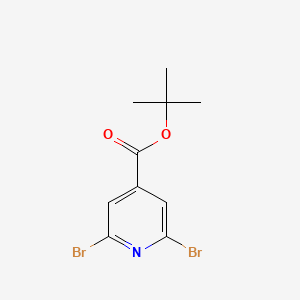
Calcium Bromo Lactobionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium Bromo Lactobionate is a compound with the molecular formula C24H42Br2Ca2O24 and a molecular weight of 954.54 g/mol . It is a calcium salt of lactobionic acid combined with calcium bromide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium Bromo Lactobionate can be synthesized by oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the resulting solution . Another method involves the fermentation of Pseudomonas taetrolens to produce lactobionic acid, which is then treated with calcium bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the chemical oxidation of lactose using bromine water and calcium carbonate. The resulting solution is then subjected to crystallization to obtain the compound . This method is preferred due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium Bromo Lactobionate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Bromine water is commonly used as an oxidizing agent in the presence of calcium carbonate.
Reduction: Specific reducing agents can be used to reduce the compound under controlled conditions.
Substitution: Various nucleophiles can substitute the bromine atoms in the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine water produces lactobionic acid, which can then be combined with calcium bromide to form this compound .
Wissenschaftliche Forschungsanwendungen
Calcium Bromo Lactobionate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Calcium Bromo Lactobionate involves its interaction with cell membranes and proteins. It has been shown to disrupt the integrity of bacterial cell walls, leading to cell death . The compound also interacts with various molecular targets and pathways, contributing to its antibacterial and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Lactobionate: A calcium salt of lactobionic acid, used as a food additive and stabilizer.
Potassium Lactobionate: Used in organ preservation solutions to provide osmotic support and prevent cell swelling.
Sodium Lactobionate: Another salt of lactobionic acid, used for mineral supplementation.
Uniqueness
Calcium Bromo Lactobionate is unique due to its combination of lactobionic acid and calcium bromide, which imparts both the properties of lactobionic acid (such as antioxidant and moisturizing effects) and the sedative effects of calcium bromide
Eigenschaften
Molekularformel |
C24H42CaO24 |
|---|---|
Molekulargewicht |
754.7 g/mol |
IUPAC-Name |
calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
RHEMCSSAABKPLI-UHFFFAOYSA-L |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-((1R,3R,5S)-8-(2-((S)-N-(Cyclohexylmethyl)-2,3-dihydroxypropanamido)ethyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B14776574.png)

![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)





![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
